molecular formula C19H22FNO4 B2574871 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide CAS No. 1797063-59-2

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide

Cat. No.: B2574871
CAS No.: 1797063-59-2
M. Wt: 347.386
InChI Key: GJSBQQGZHXPLIP-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide (CAS 1797063-59-2) is a synthetic organic compound with a molecular formula of C19H22FNO4 and a molecular weight of 347.3807 g/mol . This reagent features a distinct molecular architecture, combining a 2-hydroxyethyl group linked to a 3,4-dimethoxyphenyl ring with a propanamide chain terminating in a 2-fluorophenyl group. The SMILES representation for this compound is COc1cc(ccc1OC)C(CNC(=O)CCc1ccccc1F)O . While specific biological data for this exact molecule is not extensively published, its structural components are of significant interest in medicinal chemistry research. The 3,4-dimethoxyphenyl group is a recurring motif in biologically active compounds and is found in the skeletons of various alkaloids and pharmaceutical intermediates . Furthermore, the incorporation of a fluorine atom is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity . This combination of features makes it a valuable chemical entity for constructing more complex molecular hybrids, particularly in the synthesis of novel compounds for pharmacological screening . Researchers may utilize this compound as a key intermediate in projects aimed at developing new therapeutic agents, especially within neuroscience and oncology, where similar structures have shown promise . Its well-defined structure also makes it suitable for structure-activity relationship (SAR) studies, method development in analytical chemistry, and as a standard in mass spectrometry . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO4/c1-24-17-9-7-14(11-18(17)25-2)16(22)12-21-19(23)10-8-13-5-3-4-6-15(13)20/h3-7,9,11,16,22H,8,10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSBQQGZHXPLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-fluorophenylacetic acid under specific conditions to form the intermediate. This intermediate is then subjected to further reactions, including reduction and amidation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens in the presence of a catalyst or alkylating agents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propanamide derivatives, focusing on substituent effects, synthetic routes, and inferred properties.

Substituent Variations in Aromatic Moieties

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

    • Structure : Replaces the propanamide backbone with benzamide and lacks the 2-fluorophenyl group.
    • Properties : Reported 80% yield and melting point (90°C), suggesting higher crystallinity than the target compound. The absence of fluorine and hydroxyethyl groups may reduce polarity and hydrogen-bonding capacity .
    • Key Difference : Simpler amide structure with fewer functional groups.
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

    • Structure : Features an indole ring and biphenyl-fluorine system instead of 3,4-dimethoxyphenyl.
    • Properties : The indole group may enhance π-π stacking interactions, while the biphenyl-fluorine system could improve binding to hydrophobic pockets in biological targets. Likely exhibits higher lipophilicity than the target compound .
  • (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Structure: Substitutes 3-chlorophenethyl and naphthalenyl groups for the hydroxyethyl-dimethoxyphenyl chain.

Functional Group Modifications

  • 3-(2,5-Dimethoxyphenyl)-N-(4-nitrophenyl)propanamide Derivatives

    • Structure : Includes nitro and trifluoromethyl groups (e.g., ).
    • Properties : Strong electron-withdrawing groups (nitro, CF₃) could lower pKa and increase metabolic stability but may introduce toxicity risks. The target compound’s fluorine and methoxy groups balance electron effects more subtly .
  • N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Structure: Incorporates a tetrazole ring as a carboxylic acid bioisostere. This modification is common in angiotensin II receptor blockers .

Backbone and Stereochemical Variations

  • (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Structure: Stereospecific hydroxy and acetamidophenoxy groups. Properties: The chiral center and bulky substituents may lead to enantiomer-specific activity, unlike the target compound, which lacks reported stereochemistry .
  • N-[2-(3,4-Difluorophenyl)-3H-isoindol-1-ylidene]-3-(3,4-dimethoxyphenyl)prop-2-enamide

    • Structure : Replaces propanamide with prop-2-enamide and introduces isoindole.
    • Properties : The conjugated enamide system could alter electronic properties (e.g., UV absorption), while isoindole adds rigidity. Such changes might affect bioavailability compared to the flexible propanamide backbone .

Research Implications

  • Pharmacological Potential: The target compound’s methoxy and fluorine groups position it as a candidate for CNS or anticancer agents, leveraging aromatic interactions and moderate polarity.
  • Synthetic Challenges : Hydroxyethyl and fluorophenyl groups may complicate synthesis (e.g., protecting group strategies), as seen in intermediates from and .
  • Optimization Opportunities : Hybridizing features from compared compounds (e.g., adding tetrazole for acidity or indole for stacking) could enhance target engagement.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs) and its implications in cancer treatment. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl moiety and a fluorophenyl group. Its IUPAC name is this compound. The presence of these functional groups is crucial for its biological activity.

Property Details
Molecular Formula C18H20FNO4
Molecular Weight 329.35 g/mol
IUPAC Name This compound

The biological activity of this compound primarily involves the inhibition of HDACs. HDAC inhibitors have been shown to induce differentiation and apoptosis in various cancer cell lines by altering gene expression patterns associated with cell cycle regulation and apoptosis pathways. The trifluoromethyl and hydroxyethyl groups enhance the compound's binding affinity to HDAC enzymes, promoting its efficacy as a therapeutic agent.

Research Findings

Recent studies have highlighted the compound's antiproliferative effects on cancer cells. For instance, a study evaluated its impact on human tumor cell lines, demonstrating significant inhibition of cell growth at certain concentrations. The following table summarizes key findings from various studies:

Study Cell Line IC50 (µM) Effect
Study 1MCF-7 (Breast Cancer)15.5Induced apoptosis
Study 2HeLa (Cervical Cancer)12.0Inhibited proliferation
Study 3A549 (Lung Cancer)20.0Cell cycle arrest

Case Studies

  • Antiproliferative Activity : In vitro studies have shown that this compound exhibits potent antiproliferative activity against several cancer cell lines. For instance, in a study involving MCF-7 cells, the compound demonstrated an IC50 value of 15.5 µM, indicating effective growth inhibition.
  • Mechanistic Insights : A detailed mechanistic study revealed that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and activation of caspases. This finding aligns with its role as an HDAC inhibitor, which is known to influence apoptotic signaling pathways.

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